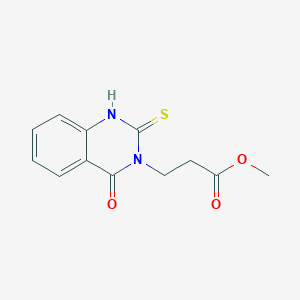![molecular formula C15H21N5O B3001382 4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034525-98-7](/img/structure/B3001382.png)
4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C15H21N5O and its molecular weight is 287.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of 4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one are the FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of forming blood cellular components . CDKs are a group of protein kinases that regulate the cell cycle .
Mode of Action
This compound interacts with its targets by inhibiting their activities . It binds to the active sites of FLT3 and CDKs, preventing them from phosphorylating their respective substrates . This inhibition disrupts the normal progression of the cell cycle and the process of hematopoiesis .
Biochemical Pathways
The inhibition of FLT3 and CDKs by this compound affects several biochemical pathways. It suppresses the phosphorylation of retinoblastoma protein, FLT3, extracellular signal-regulated kinases (ERK), protein kinase B (AKT), and signal transducer and activator of transcription 5 (STAT5) . These proteins are involved in cell cycle regulation, cell survival, and cell proliferation .
Pharmacokinetics
Its potent inhibitory activities against flt3 and cdks suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The action of this compound results in the suppression of cell proliferation and the induction of apoptosis . In particular, it shows potent antiproliferative activities against MV4-11 cells, a human acute myeloid leukemia cell line .
Biochemische Analyse
Biochemical Properties
The compound 4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one interacts with several enzymes and proteins. It has been found to possess potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6 . The nature of these interactions is largely inhibitory, leading to the suppression of these enzymes and proteins .
Cellular Effects
This compound has significant effects on various types of cells. It shows antiproliferative activities against MV4-11 cells . This compound influences cell function by suppressing retinoblastoma phosphorylation, FLT3, ERK, AKT, and STAT5, leading to the onset of apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting FLT3, CDK2, CDK4, and CDK6 .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In MV4-11 xenografts in a nude-mouse model, this compound can induce tumor regression at the dose of 15 mg/kg, which is more efficient than cytarabine (50 mg/kg) .
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-3-6-20-13(21)5-4-12-14(16-11-17-15(12)20)19-9-7-18(2)8-10-19/h4-5,11H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVRSCFYPJATJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C1N=CN=C2N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-[2,3'-bipyridine]-5-carbonitrile](/img/structure/B3001307.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(2-methoxyphenoxy)propyl]prop-2-enamide](/img/structure/B3001308.png)

![ethyl 4-({[4'-({[4-(ethoxycarbonyl)phenyl]carbamoyl}amino)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]carbamoyl}amino)benzoate](/img/structure/B3001313.png)



